molecular formula C6H9N3O2 B1603474 2,4-Dimethoxypyrimidin-5-amine CAS No. 14048-15-8

2,4-Dimethoxypyrimidin-5-amine

Cat. No. B1603474
CAS RN: 14048-15-8
M. Wt: 155.15 g/mol
InChI Key: AQAIISIJUAOVLX-UHFFFAOYSA-N
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Description

2,4-Dimethoxypyrimidin-5-amine is a heterocyclic compound with the molecular formula C6H9N3O2 and a molecular weight of 155.16 . It is a solid substance and has been used in various fields of research and industry.


Synthesis Analysis

The synthesis of this compound involves aromatic nucleophilic substitution reactions . The reaction conditions are mild and easy to control . The isolated compounds are products of amination, solvolysis, and condensation processes under environmentally friendly conditions .


Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code 1S/C6H9N3O2/c1-10-5-4(7)3-8-6(9-5)11-2/h3H,7H2,1-2H3 . This compound belongs to the class of organic compounds known as aminopyrimidines and derivatives .


Physical And Chemical Properties Analysis

This compound is a solid substance . It has a molecular weight of 155.16 . The compound is stored in a dark place, sealed in dry, at 2-8°C .

Scientific Research Applications

Novel DHFR Inhibitors

2,4-Dimethoxypyrimidin-5-amine derivatives have been explored as potent dihydrofolate reductase (DHFR) inhibitors. The synthesis of novel 2,4-diaminopyrimidines bearing N,N-disubstituted aminomethyl residues at the 5-position has demonstrated high efficiency and suitability for high-throughput synthesis and screening for enzymatic and antibacterial activity. This research found that structure-based library design yielded a greater number of hits and more active compounds against both TMP-sensitive and TMP-resistant Streptococcus pneumoniae, compared to diversity-based library design (Wyss et al., 2003).

Supramolecular Chemistry

The study of co-crystals involving 4,6-dimethoxypyrimidin-2-amine (a closely related compound) with other molecules like 2-(1H-indol-3-yl)acetic acid revealed the formation of supramolecular chains and ladders through hydrogen bonding. This research provides insights into the potential of this compound in the development of new materials with specialized properties (Ebenezer & Muthiah, 2010).

Heterocyclic Chemistry

Derivatives of this compound have been utilized in the design and synthesis of s-triazines and pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidines, showcasing their versatility in creating compounds with significant biological activity. These compounds have been characterized and studied for their biological properties, indicating the potential application of this compound derivatives in the development of new therapeutic agents (Parikh & Vyas, 2012).

Herbicidal Activity

Research into N-{5-[2-(4,6-dimethoxy-pyrimidin-2-yloxy)-phenyl]-[1,3,4]thiadiazol-2-yl}2-aroxy-propanamides has revealed compounds with moderate to good selective herbicidal activity against specific plant species. This demonstrates the agricultural applications of this compound derivatives in developing new herbicides (Liu & Shi, 2014).

Kinase Inhibition

Another area of application is in the development of kinase inhibitors. Derivatives of this compound have been studied for their inhibitory activity against cyclin-dependent kinase-2 (CDK2), showing potential as therapeutic agents in cancer treatment. The research highlighted how modifications in the chemical structure could lead to significant differences in biological activities (Wang et al., 2004).

Mechanism of Action

Target of Action

It belongs to the class of organic compounds known as aminopyrimidines and derivatives . These compounds typically interact with various enzymes and receptors in the body, influencing numerous biochemical processes.

Mode of Action

A related compound, 2-amino-4,6-dimethylpyrimidine, has been shown to act as a nucleophile, attacking aldehyde carbon

Pharmacokinetics

The compound is also predicted to have low skin permeation .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, the storage temperature for 2,4-Dimethoxypyrimidin-5-amine is recommended to be between 2-8°C in a dark, dry place , suggesting that light, humidity, and temperature could affect its stability.

Safety and Hazards

The safety information for 2,4-Dimethoxypyrimidin-5-amine includes the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261 and P305+P351+P338 .

Future Directions

Research on pyrimidines, including 2,4-Dimethoxypyrimidin-5-amine, is ongoing. Detailed SAR analysis and prospects together provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity . This suggests potential future directions in the development of new pyrimidines as anti-inflammatory agents .

properties

IUPAC Name

2,4-dimethoxypyrimidin-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O2/c1-10-5-4(7)3-8-6(9-5)11-2/h3H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQAIISIJUAOVLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC=C1N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80595727
Record name 2,4-Dimethoxypyrimidin-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80595727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

14048-15-8
Record name 2,4-Dimethoxypyrimidin-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80595727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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